molecular formula C21H25ClN2O5S2 B2881228 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1209621-64-6

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one

Cat. No.: B2881228
CAS No.: 1209621-64-6
M. Wt: 485.01
InChI Key: RLXZCCBIHFZWOS-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural elements common in organic chemistry, including a chlorophenoxy group, a thiophene ring, a sulfonyl group, a spirocyclic structure, and a propanone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic structure. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The spirocyclic structure involves two cyclic structures sharing one common atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the propanone group could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of the chlorophenoxy and sulfonyl groups might influence its solubility and reactivity .

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

Research on structurally related compounds has primarily focused on pharmacological characterization and potential therapeutic applications. For instance, compounds with similar structural features have been studied for their affinity and selectivity towards various receptor sites, indicating potential applications in treating conditions such as depression and addiction disorders. The pharmacological profile of such compounds highlights their antidepressant-like efficacy and their role in attenuating the behavioral effects of stress, suggesting potential utility in neuroscience and psychiatric research (S. Grimwood et al., 2011) here.

Antimicrobial and Antiviral Activities

Another avenue of research for compounds with similar scaffolds includes their antimicrobial and antiviral activities. Studies have demonstrated the synthesis and characterization of spiro thiazolinone heterocyclic compounds and their derivatives, showing significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (P. N. Patel & Y. Patel, 2015) here. Additionally, certain derivatives have exhibited antiviral properties against influenza A/H3N2 virus and human coronavirus 229E, indicating their potential in antiviral research and therapy (Çağla Begüm Apaydın et al., 2020) here.

Future Directions

The study and application of this compound could be a potential area of research in organic chemistry. Its complex structure and the presence of multiple functional groups could make it interesting for synthesis and reactivity studies .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S2/c1-20(2,29-17-7-5-16(22)6-8-17)19(25)23-11-9-21(10-12-23)24(13-14-28-21)31(26,27)18-4-3-15-30-18/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXZCCBIHFZWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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